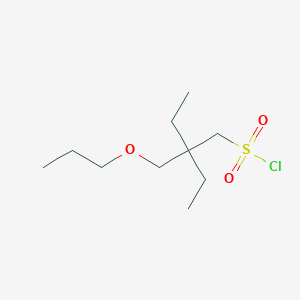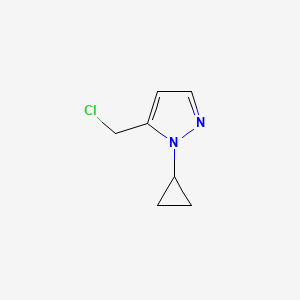![molecular formula C6H13ClFNO2S B15301831 [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride CAS No. 2869226-05-9](/img/structure/B15301831.png)
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the aminomethyl group and the methanesulfonyl fluoride moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique properties may lead to the creation of new medications for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanesulfonyl fluoride hydrochloride
- [1-(Aminomethyl)cyclopentyl]methanesulfonyl fluoride hydrochloride
- [1-(Aminomethyl)cyclohexyl]methanesulfonyl fluoride hydrochloride
Uniqueness
What sets [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride apart from similar compounds is its cyclobutyl ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly valuable in certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Properties
CAS No. |
2869226-05-9 |
|---|---|
Molecular Formula |
C6H13ClFNO2S |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6(4-8)2-1-3-6;/h1-5,8H2;1H |
InChI Key |
TVDFNAYAIDMOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)CS(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


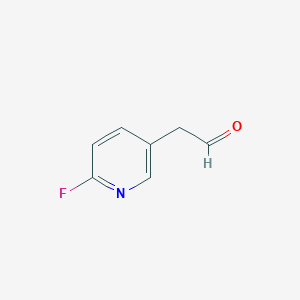
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
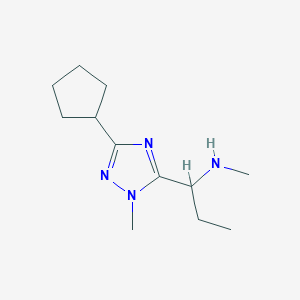
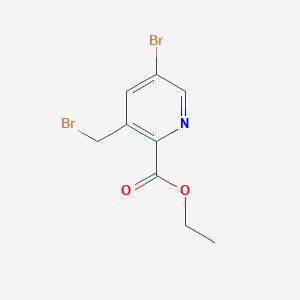

![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
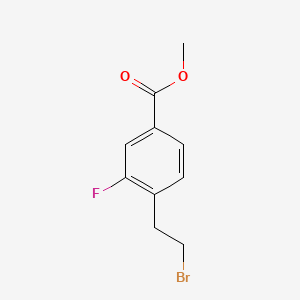
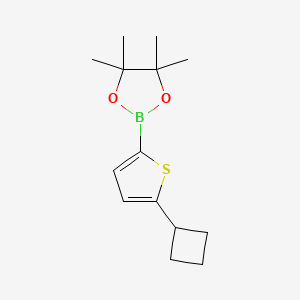
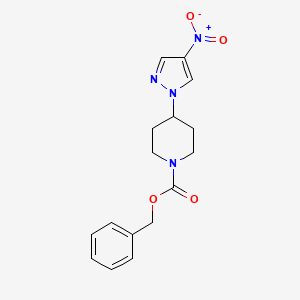
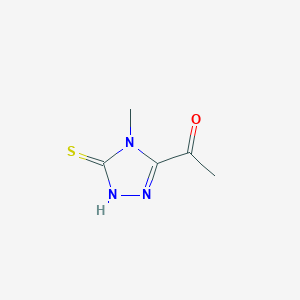
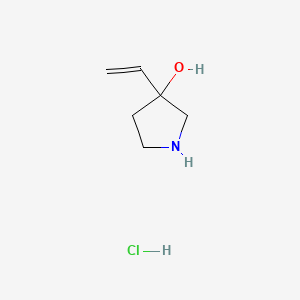
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
